![molecular formula C17H11F3N4OS B2536429 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034328-12-4](/img/structure/B2536429.png)
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridin class . It contains a triazole ring, which is a five-membered heterocycle with two carbon atoms and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridin ring attached to a benzo[b]thiophene ring via a methylene bridge . It also contains a trifluoromethyl group attached to the triazolo ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 307.15 . The InChI code is 1S/C9H13F3N4.2ClH/c1-13-5-7-14-15-8-6 (9 (10,11)12)3-2-4-16 (7)8;;/h6,13H,2-5H2,1H3;2*1H .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This method features direct metal-free oxidative N-N bond formation, offering short reaction times and high yields, potentially applicable to the synthesis of compounds with similar structural motifs (Zheng et al., 2014).
Enaminones as Building Blocks : Enaminones have been used to synthesize a variety of compounds, including [1,2,4]triazolo[4,3-a]pyrimidines, showcasing their versatility in creating biologically active structures. Such methodologies could be pivotal in developing novel compounds with the specified N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide framework (Riyadh, 2011).
Biological Activity
Antimicrobial and Antitumor Potential : Compounds incorporating [1,2,4]triazolo[4,3-a]pyridine and similar heterocyclic structures have shown promising antimicrobial and antitumor activities. This suggests that derivatives of this compound might also possess significant biological properties, warranting further investigation into their potential medical applications (Patel & Patel, 2015).
Synthesis and Antimicrobial Evaluation : A study on the synthesis of thienopyrimidine derivatives demonstrated pronounced antimicrobial activity, underscoring the importance of structural features such as the thiophene and pyrimidine moieties in determining biological activity. This insight could be relevant for evaluating the antimicrobial potential of this compound (Bhuiyan et al., 2006).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis .
Pharmacokinetics
The compound’s inhibitory activities towards c-met and vegfr-2 kinases, as well as its antiproliferative activities against various cell lines, suggest that it has good bioavailability .
Result of Action
The action of this compound results in the inhibition of cell proliferation and angiogenesis . Specifically, the compound inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .
Propriétés
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4OS/c18-17(19,20)11-5-3-7-24-14(22-23-15(11)24)9-21-16(25)13-8-10-4-1-2-6-12(10)26-13/h1-8H,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHXLTXOKUIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



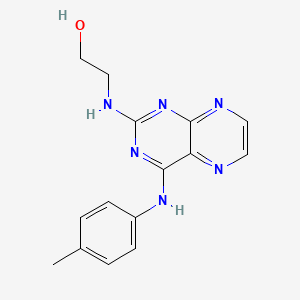

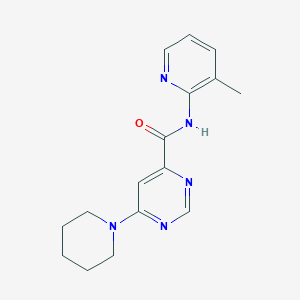
![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)
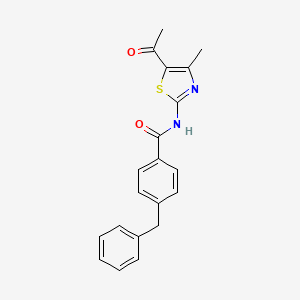
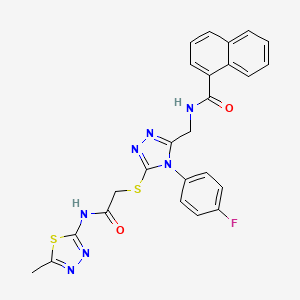
![5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2536359.png)
![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)
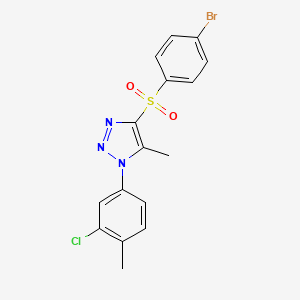

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)